molecular formula C13H18O3 B12070153 {3-[(Oxan-4-yl)methoxy]phenyl}methanol

{3-[(Oxan-4-yl)methoxy]phenyl}methanol

Cat. No.: B12070153
M. Wt: 222.28 g/mol
InChI Key: XGIVKVLBKJDZHL-UHFFFAOYSA-N
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Description

{3-[(Oxan-4-yl)methoxy]phenyl}methanol is an organic compound with the molecular formula C13H18O3. . This compound features a phenyl ring substituted with a methanol group and an oxan-4-ylmethoxy group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Oxan-4-yl)methoxy]phenyl}methanol typically involves the reaction of 3-hydroxybenzyl alcohol with tetrahydropyran-4-methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{3-[(Oxan-4-yl)methoxy]phenyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of 3-[(tetrahydro-2H-pyran-4-yl)methoxy]benzaldehyde or 3-[(tetrahydro-2H-pyran-4-yl)methoxy]benzoic acid.

    Reduction: Formation of 3-[(tetrahydro-2H-pyran-4-yl)methoxy]phenylmethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of {3-[(Oxan-4-yl)methoxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(Oxan-4-yl)methoxy]phenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxan-4-ylmethoxy group provides additional stability and versatility in various chemical reactions compared to similar compounds.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

[3-(oxan-4-ylmethoxy)phenyl]methanol

InChI

InChI=1S/C13H18O3/c14-9-12-2-1-3-13(8-12)16-10-11-4-6-15-7-5-11/h1-3,8,11,14H,4-7,9-10H2

InChI Key

XGIVKVLBKJDZHL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=CC=CC(=C2)CO

Origin of Product

United States

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